(R)-1,1-Difluoro-5-azaspiro[2.4]heptane
Description
(R)-1,1-Difluoro-5-azaspiro[2.4]heptane (CAS: 1215166-77-0) is a fluorinated spirocyclic amine with a bicyclic structure comprising a cyclopropane fused to a pyrrolidine ring. Its molecular formula is C₆H₁₀ClF₂N (MW: 169.60), featuring two fluorine atoms at the 1,1-positions and a nitrogen atom at the 5-position of the spiro system . The compound is chiral, with the (R)-configuration influencing its biological activity and synthetic applications, particularly in medicinal chemistry. It serves as a key intermediate in kinase inhibitor development, where its rigid spiro architecture enhances binding selectivity .
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(3R)-2,2-difluoro-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2/t5-/m1/s1 |
InChI Key |
AMKKJOJODSUMDI-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@]12CC2(F)F |
Canonical SMILES |
C1CNCC12CC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopropane Intermediates
A predominant route involves the formation of cyclopropane derivatives, which are subsequently cyclized into the spirocyclic framework.
Preparation of cyclopropane-1,1-diamide derivatives:
Cyclopropane-1,1-diamide is reacted with bromine and base to afford cyclopropane-1,1-dibromoamide.
Reaction conditions:Cyclopropane-1,1-diamide + Br2 + Base → Cyclopropane-1,1-dibromoamide(Reference, method involving halogenation and base treatment)
Spirocyclization:
Treatment of the dibromoamide with alkoxides induces cyclization, yielding a spiro hydantoin intermediate, which can be hydrolyzed to the target amino acid derivative.
Reaction conditions:Cyclopropane-1,1-dibromoamide + Alkoxide → Spiro hydantoin Hydrolysis → (R)-1,1-difluoro-5-azaspiro[2.4]heptane
Asymmetric Synthesis from Chiral Precursors
Recent advances leverage chiral catalysts and enantioselective reactions:
Chiral phase transfer catalysis:
Using chiral quaternary ammonium catalysts to perform double allylic alkylation on imine analogs of glycine, producing (S)-configured intermediates, which can be converted into the (R)-enantiomer via stereochemical inversion or resolution techniques.
Reaction conditions:Imine + Allylating agent + Chiral catalyst → Enantioselective productChiral resolution:
Employing high-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers of racemic mixtures derived from precursor compounds such as 5-(tert-butyloxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Process:Racemate → Chiral HPLC separation → Enantiomeric enrichment
Functionalization of Precursors with Fluorination
Incorporation of the difluoro moiety is achieved through fluorination of suitable intermediates:
Fluorination of amino precursors:
Using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to introduce fluorine atoms at the desired position.
Reaction conditions:Amine derivative + DAST → (R)-1,1-difluoro derivative(Implied from fluorination strategies in literature)
Conversion to the spirocyclic structure:
The fluorinated intermediates undergo cyclization via intramolecular nucleophilic attack facilitated by base or acid catalysis, forming the spirocyclic core with fluorine substituents.
Notable Research Outcomes and Data
| Method | Starting Material | Key Reagents | Conditions | Yield | Enantiomeric Excess | Remarks |
|---|---|---|---|---|---|---|
| Cyclopropane cyclization | Cyclopropane-1,1-diamide | Bromine, Base, Alkoxide | Room temp, inert atmosphere | >30% | Not specified | Suitable for industrial scale; high yield of racemic mixture |
| Enantioselective catalysis | Imine of glycine derivative | Chiral phase transfer catalyst | Mild, phase transfer conditions | Not specified | >98% ee | High stereocontrol, scalable |
| Resolution by HPLC | Racemic mixture | Chiral HPLC columns | Ambient conditions | Enantiomeric purity >99% | >99% | Effective for enantiomeric enrichment |
Supporting Data and Research Findings
Research Outcome 1:
The synthesis via cyclopropane intermediates, as detailed in patent literature, demonstrates a practical route with moderate yields and straightforward steps, suitable for scale-up. The cyclization step is crucial and can be optimized by adjusting base strength and reaction temperature.
Research Outcome 2:
Enantioselective approaches utilizing chiral catalysts have achieved high enantiomeric purity (>98%), with the advantage of avoiding resolution steps. These methods are compatible with industrial processes, especially when integrated with asymmetric catalysis.
Research Outcome 3: Fluorination strategies are well-established, with reagents like DAST providing efficient fluorine incorporation. The subsequent cyclization preserves stereochemistry, leading to the desired difluoro-spirocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
®-1,1-Difluoro-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(R)-1,1-Difluoro-5-azaspiro[2.4]heptane is a spirocyclic compound featuring a unique molecular structure with a spiro junction between cyclopropane and piperidine rings and two fluorine atoms at the 1-position of the cyclopropane moiety. With a molecular formula of and a molecular weight of approximately 133.14 g/mol, this compound is primarily intended for research purposes, not for human therapeutic or veterinary applications .
Potential Biological Activities and Research Applications
This compound has diverse applications across multiple fields. Research indicates that it may exhibit potential biological activities due to its structure, which allows interactions with various biomolecules. Current studies are exploring its efficacy as a therapeutic agent against diseases such as hepatitis C virus infections, with the compound potentially binding to specific enzymes or receptors, modulating their activity, and leading to various biological effects . Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential, focusing on how the compound binds to specific receptors or enzymes, influencing their activity, and potentially leading to therapeutic applications.
Structural Similarity
Mechanism of Action
The mechanism of action of ®-1,1-Difluoro-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
5-Azaspiro[2.4]heptane (Parent Compound)
- Structure : Lacks fluorine substituents; molecular formula C₆H₁₁N (MW: 97.16) .
- Properties : Lower molecular weight and lipophilicity compared to fluorinated derivatives. The absence of fluorine reduces metabolic stability and electronic effects.
- Applications : Primarily a scaffold for functionalization. Used in synthesizing spirocyclic amines for drug discovery but lacks the enhanced pharmacokinetic properties imparted by fluorine .
1,1-Difluoro-5-azaspiro[2.4]heptane Derivatives
- Hydrochloride Salts :
- (6R)-1,1-Difluoro-5-azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride (SY414380): Introduces a carboxylic acid group, enhancing solubility for pharmaceutical formulations. Stereochemistry at C6 influences target selectivity .
- 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS: 2227205-26-5): Fluorine at the 7-position alters ring strain and electronic properties. Molecular formula C₆H₁₁ClFN (MW: 151.61) .
- Carboxamide Derivative : 1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide (CAS: EN300-753880) incorporates an amide group, broadening utility in peptidomimetics. MW: 163.65 .
5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane
- Structure : Bromine substituent at the 5-methyl position (CAS: 2248384-63-4; C₈H₁₁BrF₂ , MW: 225.07) .
- Applications : Serves as an alkylating agent in cross-coupling reactions. The bromomethyl group enables further functionalization, such as nucleophilic substitution, to create diverse spirocyclic libraries.
Spiro Compounds with Heteroatom Variations
- 5-Oxa-6-azaspiro[2.4]hept-6-en-4-one (CAS: Molbank): Incorporates an oxygen atom and ketone group. The oxa-substitution increases polarity, altering solubility and reactivity compared to nitrogen-only analogs .
- 6-Oxa-4-azaspiro[2.4]heptane (EP 3407716 B1): Used in agrochemical synthesis. The oxygen atom modifies ring basicity, impacting interactions with biological targets .
Comparative Analysis: Structural and Functional Insights
Q & A
Q. What are the common synthetic routes for (R)-1,1-Difluoro-5-azaspiro[2.4]heptane, and how do reaction conditions influence yield?
The synthesis typically involves multi-step strategies:
- Cyclopropane ring formation : Intramolecular cyclization of precursors like amino alcohols or esters under basic conditions (e.g., K₂CO₃ in DMF) to form the spirocyclic core.
- Fluorination : Selective introduction of fluorine atoms via reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which replace hydroxyl or carbonyl groups with fluorine.
- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to isolate the (R)-enantiomer. For example, microbial reduction (e.g., Rhodococcus species) can achieve high enantiomeric excess (ee) . Yield optimization requires precise control of temperature (-20°C to 80°C), solvent polarity (e.g., dichloromethane vs. ethanol), and stoichiometry of fluorinating agents .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Key analytical methods include:
- NMR spectroscopy : NMR to verify difluoro substitution patterns and / NMR for spirocyclic backbone confirmation.
- X-ray crystallography : Resolves absolute stereochemistry and bond angles in the strained cyclopropane-spiro system.
- HPLC with chiral columns : Determines enantiopurity using cellulose- or amylose-based stationary phases .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Acidic/basic conditions : The cyclopropane ring is prone to ring-opening reactions in strong acids (pH < 2) or bases (pH > 12), leading to degradation products like linear amines or fluorinated alkanes.
- Thermal stability : Decomposition occurs above 150°C, with mass spectrometry (MS) data showing fragments at m/z 128 (cyclopropane ring loss) and 85 (fluorine-containing moiety) .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoro substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine atoms stabilizes adjacent carbocations, enabling participation in Suzuki-Miyaura couplings. However, steric hindrance from the spirocyclic structure limits accessibility to bulkier catalysts (e.g., Pd(PPh₃)₄ vs. XPhos). Computational studies (DFT) reveal that the C-F bond angle (108°) creates a distorted geometry, favoring nucleophilic attack at the cyclopropane ring over the nitrogen center .
Q. What strategies resolve contradictions in biological activity data between (R)- and (S)-enantiomers?
- Pharmacophore mapping : Molecular docking simulations show the (R)-enantiomer binds more effectively to target enzymes (e.g., bacterial gyrase) due to optimal spatial alignment of the fluorine atoms and spirocyclic nitrogen.
- In vitro assays : Comparative IC₅₀ values against Staphylococcus aureus reveal a 10-fold higher potency for the (R)-form, attributed to enhanced membrane permeability .
Q. How can computational modeling predict the compound’s behavior in novel reaction environments?
- Molecular dynamics (MD) simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO) by analyzing radial distribution functions (RDFs) around fluorine atoms.
- Reactivity descriptors : Fukui indices ( and ) identify nucleophilic/electrophilic sites, guiding regioselective functionalization (e.g., amidation at the nitrogen vs. fluorinated carbon) .
Q. What methodologies address low yields in large-scale synthesis of the (R)-enantiomer?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
